molecular formula C4H11NO3S B14645531 Sulfamic acid, (1,1-dimethylethyl)- CAS No. 54369-42-5

Sulfamic acid, (1,1-dimethylethyl)-

Cat. No.: B14645531
CAS No.: 54369-42-5
M. Wt: 153.20 g/mol
InChI Key: WMIPQQYNIJABHN-UHFFFAOYSA-N
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Description

Sulfamic acid, (1,1-dimethylethyl)-, also known as tert-butyl sulfamic acid, is a sulfonic acid derivative featuring a tert-butyl group (-C(CH₃)₃) attached to the sulfamic acid backbone. This structural modification introduces steric bulk and lipophilic characteristics, distinguishing it from simpler sulfamic acid analogs.

Properties

CAS No.

54369-42-5

Molecular Formula

C4H11NO3S

Molecular Weight

153.20 g/mol

IUPAC Name

tert-butylsulfamic acid

InChI

InChI=1S/C4H11NO3S/c1-4(2,3)5-9(6,7)8/h5H,1-3H3,(H,6,7,8)

InChI Key

WMIPQQYNIJABHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfamic acid, (1,1-dimethylethyl)-, typically involves the reaction of tert-butylamine with sulfur trioxide or chlorosulfonic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{(CH}_3\text{)_3CNH}_2 + \text{SO}_3 \rightarrow \text{(CH}_3\text{)_3CNSO}_3\text{H} ]

In this reaction, tert-butylamine reacts with sulfur trioxide to form tert-butyl sulfamic acid. The reaction is usually conducted at low temperatures to prevent the decomposition of the product .

Industrial Production Methods

Industrial production of sulfamic acid, (1,1-dimethylethyl)-, involves the use of large-scale reactors where tert-butylamine is reacted with sulfur trioxide or chlorosulfonic acid under controlled conditions . The reaction mixture is then purified through crystallization or distillation to obtain the pure product. The industrial process is designed to maximize yield and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Sulfamic acid, (1,1-dimethylethyl)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

It appears you're asking for information on the applications of "Sulfamic acid, (1,1-dimethylethyl)-", also known as tertiary butyl sulfonic acid. Here's a breakdown of its applications, based on the provided search results:

General Applications:

  • Tertiary butyl sulfonic acid has applications in various industries, including food and beverage packaging, textile processing, pharmaceuticals, oil fields, and construction .
  • It is also used in construction chemicals, hydrogels for medical purposes, personal care products, emulsion coatings, adhesives, and rheology modifiers .
  • ATBS (Acrylamide tertiary-butyl sulfonic acid) finds use in water treatment plants, acrylic fibers, oilfields, latex, and adhesives .

Specific Applications of Acrylamide Tertiary Butyl Sulfonic Acid (ATBS):

  • Oil Recovery: ATBS is primarily used in the oil recovery industry, requiring the highest purity grade . Due to its thermal and hydrolytic stability, it is suited for harsh oilfield environments . It functions as a scale inhibitor, friction reducer, non-retarding fluid control agent, and for water control in drilling operations .
  • Adhesives: ATBS enhances the thermal-mechanical properties and adhesive strength of adhesives .
  • Polymers: Polymers containing ATBS are used in diapers, lotions, and personal care products due to their water retention capacity, electrical conductivity, slipperiness, and lubricity . They are also used in agriculture as water retention agents because they are super absorbent .
  • Building Materials: Polymers containing ATBS improve dispersibility and lubricity, making them useful as flow control auxiliaries in building materials .
  • Detergents and Cleaners: Polymers containing 2-Acrylamido 2-methylpropanesulfonic Acid enhance the effectiveness of detergents and cleaners by improving hydrophilicity, dispersibility, and lubricity .

Production of ATBS:

  • ATBS is produced through the Ritter reaction of acrylonitrile with isobutylene in the presence of sulfuric acid and water . The mixture is heated to obtain 2-acrylamido-2-methyl propane sulfonic acid .

Other uses

  • Preparation of salt solutions having desired properties .
  • tert-Butylation reaction of free amino acids .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The tert-butyl sulfamic acid can be compared to other sulfonic acid derivatives, particularly naphthalenesulfonic acids () and parent sulfamic acid (). Key distinctions include:

Compound Name Core Structure Substituent/R Group Key Properties
Sulfamic acid, (1,1-dimethylethyl)- Benzenesulfonic acid tert-butyl (-C(CH₃)₃) High steric bulk, moderate lipophilicity
Naphthalenesulfonic acid, dinonyl- Naphthalene dinonyl (-C₉H₁₉) High lipophilicity, surfactant properties
Naphthalenesulfonic acid, bis(1-methylethyl)- Naphthalene isopropyl (-CH(CH₃)₂) Intermediate lipophilicity, dispersant
Sulfamic acid (parent compound) Benzenesulfonic acid -NH₂ High water solubility, strong acidity
  • Steric Effects : The tert-butyl group in (1,1-dimethylethyl)-sulfamic acid may hinder substrate access in catalytic reactions compared to less bulky analogs like parent sulfamic acid .
  • Lipophilicity: Dinonyl-substituted naphthalenesulfonic acids (CAS 25322-17-2) exhibit greater lipophilicity, making them suitable for surfactant applications, whereas tert-butyl sulfamic acid balances moderate lipophilicity with reactivity .

Q & A

Q. How to optimize reaction conditions for synthesizing tert-butyl sulfamic acid with high enantiomeric purity?

  • Methodological Answer :
  • Chiral catalysts : Use BINOL-derived phosphoric acids for asymmetric sulfamation.
  • Solvent screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) for improved stereocontrol.
  • Chiral HPLC with amylose-based columns to quantify enantiomeric excess (ee).
  • Circular dichroism (CD) for absolute configuration confirmation .

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